![molecular formula C12H8ClNO5S B1661714 Chlorophenyl 2-nitrobenzenesulphonate CAS No. 94088-67-2](/img/structure/B1661714.png)
Chlorophenyl 2-nitrobenzenesulphonate
Overview
Description
Chlorophenyl 2-nitrobenzenesulphonate is an organic compound with the molecular formula C12H8ClNO5S. It is a derivative of benzenesulfonic acid, where a chlorophenyl group and a nitro group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Chlorophenyl 2-nitrobenzenesulphonate can be synthesized through several methods. One common synthetic route involves the reaction of chlorophenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Chlorophenyl 2-nitrobenzenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chlorophenyl group can be further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorophenyl 2-nitrobenzenesulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chlorophenyl 2-nitrobenzenesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can affect cellular processes such as DNA synthesis and protein function.
Comparison with Similar Compounds
Chlorophenyl 2-nitrobenzenesulphonate can be compared with other similar compounds, such as:
2-Nitrobenzenesulfonyl Chloride: This compound is used as a reagent to form sulfonyl derivatives of alcohols and amines.
Chlorophenyl Sulfone: It is another derivative of benzenesulfonic acid with different substituents on the benzene ring.
Nitrophenyl Sulfones: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Biological Activity
Chlorophenyl 2-nitrobenzenesulphonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group and a nitrobenzenesulphonate moiety. Its chemical formula can be represented as . The structure allows for various interactions with biological molecules, which can lead to diverse biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential genotoxic effects.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, studies have shown that this compound can induce cell death in RAW264.7 macrophage cells at specific concentrations. The MTT assay results demonstrated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 90 |
5 | 70 |
10 | 50 |
20 | 30 |
Table 1: Effect of this compound on RAW264.7 Cell Viability
Anti-Inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells, the compound significantly reduced the production of nitric oxide (NO), a marker of inflammation.
Treatment Group | NO Production (µM) |
---|---|
Control | 15 |
Chlorophenyl Compound | 5 |
Table 2: Effect of this compound on NO Production
The results indicate that the compound can inhibit inflammatory responses, making it a candidate for further investigation in therapeutic applications.
Genotoxicity Studies
Genotoxicity assessments have shown mixed results regarding the safety profile of this compound. Some studies suggest potential genotoxic effects, necessitating further research to elucidate its safety for human use. The compound's structural features may contribute to interactions with DNA or other cellular macromolecules, leading to mutagenic outcomes under certain conditions.
Case Studies
Several case studies have highlighted the implications of chlorophenyl compounds in environmental and health contexts:
- Environmental Impact : Research has documented the persistence of chlorophenyl compounds in aquatic environments, raising concerns about their bioaccumulation and toxicity to aquatic life.
- Health Risks : Occupational exposure to similar sulfonate esters has been linked to adverse health outcomes, including carcinogenic effects in animal models.
Properties
IUPAC Name |
(2-chlorophenyl) 2-nitrobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-5-1-3-7-11(9)19-20(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJOUMWWSBEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916518 | |
Record name | 2-Chlorophenyl 2-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-67-2 | |
Record name | 2-Chlorophenyl 2-nitrobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94088-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenyl 2-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorophenyl 2-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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